![molecular formula C23H26ClFN4O4S B2972837 3-cyclopropyl-1-[[4-[6-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-5-fluoropyridin-2-yl]phenyl]methyl]imidazolidine-2,4-dione;hydrochloride](/img/structure/B2972837.png)

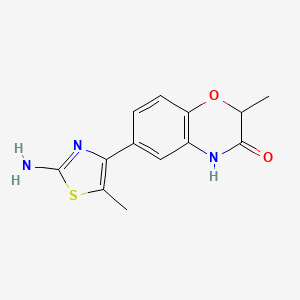

3-cyclopropyl-1-[[4-[6-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-5-fluoropyridin-2-yl]phenyl]methyl]imidazolidine-2,4-dione;hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LEI 101 hydrochloride is a potent and selective partial agonist of the cannabinoid receptor type 2 (CB2). It exhibits more than 100-fold selectivity for CB2 over cannabinoid receptor type 1 (CB1) and does not significantly interact with other enzymes such as fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL), diacylglycerol lipase (DAGL), or N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD) . This compound has shown antinociceptive activity in a rat neuropathic pain model and has been found to attenuate renal inflammation in a mouse kidney damage model .

作用机制

LEI 101 盐酸盐通过选择性地与CB2受体结合发挥作用,CB2受体是一种主要在免疫细胞中表达的G蛋白偶联受体。 结合后,它激活受体,导致细胞内信号通路如环腺苷酸 (cAMP) 通路和丝裂原活化蛋白激酶 (MAPK) 通路发生调节 。 这导致抗炎和镇痛作用,使其成为治疗各种炎症和疼痛相关疾病的潜在治疗剂 .

生化分析

Biochemical Properties

LEI 101 hydrochloride interacts with the CB2 receptor, acting as a partial agonist . It does not significantly interact with other enzymes such as hFAAH, MAGL, DAGL, or NAPE-PLD . The nature of these interactions is characterized by the compound’s high selectivity for the CB2 receptor, which is part of the endocannabinoid system involved in various physiological processes.

Cellular Effects

LEI 101 hydrochloride influences cell function by interacting with the CB2 receptor . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to display antinociceptive activity in a rat neuropathic pain model and attenuate renal inflammation in a mouse kidney damage model .

Molecular Mechanism

The molecular mechanism of action of LEI 101 hydrochloride involves its binding to the CB2 receptor as a partial agonist This binding interaction can lead to changes in gene expression and influence various cellular processes

Dosage Effects in Animal Models

In animal models, LEI 101 hydrochloride at a dose of 3 or 10 mg·kg(-1) has been shown to prevent kidney dysfunction and/or morphological damage induced by cisplatin . These protective effects were associated with improved renal histopathology, attenuated oxidative stress, and inflammation in the kidney . These effects were absent in CB2 receptor knockout mice .

准备方法

合成路线和反应条件

LEI 101 盐酸盐的合成涉及多个步骤,从制备核心咪唑烷二酮结构开始。关键步骤包括:

咪唑烷二酮核的形成: 这是通过在受控条件下使适当的胺与羰基化合物反应来实现的。

环丙基的引入: 此步骤涉及在碱存在下,使用环丙基溴对咪唑烷二酮核进行环丙烷化。

吡啶基和苯基的连接: 这些基团通过使用适当的吡啶基和苯基卤化物进行亲核取代反应引入。

最终盐酸盐的形成: 该化合物通过用盐酸处理转化为其盐酸盐。

工业生产方法

LEI 101 盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程包括:

分批反应: 在大型反应器中进行反应,精确控制温度、压力和反应时间。

纯化: 使用结晶、过滤和色谱等技术获得高纯度的LEI 101 盐酸盐。

质量控制: 通过严格的测试,包括高效液相色谱 (HPLC),确保最终产品符合纯度标准。

化学反应分析

反应类型

LEI 101 盐酸盐经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化形成氧化衍生物。

还原: 还原反应可以用来修饰分子内的官能团。

取代: 亲核取代反应可用于将不同的取代基引入核心结构中。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 使用像氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4) 这样的还原剂。

取代: 在碱或催化剂存在下,使用烷基卤化物和芳基卤化物等试剂。

主要产物

从这些反应中形成的主要产物包括LEI 101 盐酸盐的各种衍生物,这些衍生物具有修饰的官能团,可用于进一步的研究和开发。

科学研究应用

LEI 101 盐酸盐具有广泛的科学研究应用:

化学: 用作研究CB2受体及其在各种生理过程中的作用的工具化合物。

生物学: 研究其对细胞信号通路的影响及其作为治疗剂的潜力。

医学: 探索其在治疗神经性疼痛和肾脏炎症等疾病的潜力。

工业: 用于开发针对CB2受体的新药物。

相似化合物的比较

类似化合物

JWH-133: 另一种选择性CB2受体激动剂,具有类似的抗炎特性。

AM1241: 一种CB2受体激动剂,以其镇痛作用而闻名。

GW405833: 一种CB2受体激动剂,在疼痛管理方面具有潜在的治疗应用。

独特性

LEI 101 盐酸盐的独特性在于它对CB2受体的选择性远高于CB1受体,使其不太可能引起与CB1激活相关的精神活性作用。 此外,它的口服生物利用度和低脑穿透性使其成为外周治疗应用的有希望的候选者 .

属性

IUPAC Name |

3-cyclopropyl-1-[[4-[6-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-5-fluoropyridin-2-yl]phenyl]methyl]imidazolidine-2,4-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN4O4S.ClH/c24-19-7-8-20(25-21(19)14-26-9-11-33(31,32)12-10-26)17-3-1-16(2-4-17)13-27-15-22(29)28(23(27)30)18-5-6-18;/h1-4,7-8,18H,5-6,9-15H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLLNJWPLUIBCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)CN(C2=O)CC3=CC=C(C=C3)C4=NC(=C(C=C4)F)CN5CCS(=O)(=O)CC5.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClFN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(morpholino)methanone](/img/structure/B2972755.png)

![2-(2,6-dimethylmorpholine-4-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2972759.png)

![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2972760.png)

![N4-(4-chlorophenyl)-N6-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2972762.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,5-dimethylphenyl)-1H-pyrrole-2-sulfonamide](/img/structure/B2972763.png)

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2972766.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2972773.png)